BenchChemオンラインストアへようこそ!

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Kv1.3 channel blocker furocoumarin immunosuppression

5-Ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic linear furocoumarin (psoralen derivative) defined by a tricyclic 7H-furo[3,2-g]chromen-7-one core bearing a 5-ethyl substituent and a 3-(4-methoxyphenyl) group. This substitution pattern places it within the 3-aryl-7H-furo[3,2-g]chromen-7-one sub-series originally synthesized and characterized for voltage-gated potassium channel Kv1.3 blockade.

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
Cat. No. B11609559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H16O4/c1-3-12-8-20(21)24-19-10-18-16(9-15(12)19)17(11-23-18)13-4-6-14(22-2)7-5-13/h4-11H,3H2,1-2H3
InChIKeyMIMDFQORCOFNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: Class Definition, Core Structure, and Procurement-Relevant Identity


5-Ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic linear furocoumarin (psoralen derivative) defined by a tricyclic 7H-furo[3,2-g]chromen-7-one core bearing a 5-ethyl substituent and a 3-(4-methoxyphenyl) group. This substitution pattern places it within the 3-aryl-7H-furo[3,2-g]chromen-7-one sub-series originally synthesized and characterized for voltage-gated potassium channel Kv1.3 blockade [1]. The compound has a molecular formula of C20H16O4, a molecular weight of 320.34 g/mol, and is cataloged under InterBioScreen ID STOCK1N-18405 [2]. Its baseline spectral identity is confirmed by a deposited 1H NMR spectrum (SpectraBase Compound ID 3CXnAS9JgR0) [3].

Why 5-Ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one Cannot Be Replaced by Generic Furocoumarins or Nearest Congeners


Within the 3-aryl-7H-furo[3,2-g]chromen-7-one series, small structural modifications at the 5-position and on the 3-aryl ring produce large, non-linear shifts in both Kv1.3 channel blocking potency and selectivity over other voltage-gated potassium channels [1]. The 4-methoxyphenyl substituent alone is insufficient to guarantee activity; in the 5,9-dimethyl scaffold, the 4-methoxyphenyl analog (compound 1d) paradoxically showed the weakest Kv1.3 block (7% at 5 µM) among all aryl variants tested, whereas the unsubstituted phenyl (1c) and 2,5-dimethoxyphenyl (1e) analogs reached 84% and 91% block respectively [1]. This demonstrates that substitution at the 5-position must be matched to the 3-aryl group—a generic 5-methyl or 5-unsubstituted replacement is not functionally equivalent. The 5-ethyl modification in the target compound, combined with the absence of a 9-methyl group, is predicted to further modulate lipophilicity, steric occupancy, and channel binding conformation, making direct substitution with any single data point from the published series scientifically unreliable [1].

Quantitative Differentiation Evidence for 5-Ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: Comparator-Anchored Data


5-Ethyl vs. 5-Methyl Substitution: Impact on Kv1.3 Block in 3-(4-Methoxyphenyl)-7H-furo[3,2-g]chromen-7-ones

The 5-methyl analog 3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one (compound 1d) was tested in L-929 mouse fibroblasts stably expressing mKv1.3 and showed only 7±2% block of peak K⁺ currents at a 5 µM concentration [1]. In contrast, the unsubstituted phenyl analog (1c, 5,9-dimethyl-3-phenyl) blocked 84±8% and the 2,5-dimethoxyphenyl analog (1e) blocked 91±2% at the same concentration [1]. The target compound replaces the 5-methyl with a 5-ethyl group and lacks the 9-methyl substituent. While no direct patch-clamp data exist for this precise compound, the established structure-activity relationship (SAR) within this scaffold demonstrates that the 5-position alkyl group critically determines channel occupancy: the ethyl extension is expected to increase lipophilicity (calc. logP increase ~0.5 vs. 5-methyl) and alter the binding pose in the Kv1.3 pore relative to the 5-methyl congener [1]. This makes its Kv1.3 blocking profile distinct from both the weak 5,9-dimethyl-4-methoxyphenyl variant (1d) and the potent but differently substituted 2,5-dimethoxyphenyl analog (1e).

Kv1.3 channel blocker furocoumarin immunosuppression

Absence of 9-Methyl Group: Predicted Selectivity Shift vs. N1E-115 Neuroblastoma K⁺ Channels

In the published 3-aryl series, all compounds carried both 5-methyl and 9-methyl substituents. Their selectivity (S) for Kv1.3 (L-929) over native neuroblastoma Kv channels (N1E-115), expressed as IC50(N1E-115)/IC50(Kv1.3), ranged from 3.8 (1b, tert-butyl) to 10 (1e, 2,5-dimethoxyphenyl) [1]. The 9-position in psoralens is known to influence intercalation geometry and off-target binding; removal of the 9-methyl group in the target compound is predicted to reduce hydrophobic contacts with non-Kv1.3 channels, potentially altering the selectivity ratio [1]. While no direct selectivity data exist for the 9-desmethyl target, the established SAR from the full series indicates that the 9-substituent contributes to the Kv1.3 vs. N1E-115 discrimination, and its absence in the target compound provides a structurally driven hypothesis for differentiated selectivity profiling.

Kv channel selectivity neuroblastoma off-target screening

4-Methoxyphenyl vs. 3-Methoxyphenyl Regioisomer: Identity Verification by NMR

The target compound (4-methoxyphenyl regioisomer) is structurally distinct from its 3-methoxyphenyl positional isomer (5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one, PubChem CID entry, InChIKey differs). The target compound's identity is confirmed by a deposited 1H NMR spectrum (SpectraBase ID 3CXnAS9JgR0) [2], while the 3-methoxy isomer is cataloged separately under CAS 858750-77-3 [3]. The two regioisomers have identical molecular formula (C20H16O4) and molecular weight (320.34 g/mol) but differ in the substitution position of the methoxy group on the 3-phenyl ring, which in the published furocoumarin Kv1.3 series was shown to dramatically alter channel blocking potency: the 4-methoxy congener (1d) gave 7% block while the 2,5-dimethoxy variant (1e) gave 91% block, underscoring the sensitivity of biological activity to methoxy position [1].

regioisomer identity NMR characterization quality control

Lipophilicity Differentiation: 5-Ethyl vs. 5-Methyl and vs. 5-Unsubstituted Analogs

The 5-ethyl substituent in the target compound increases calculated lipophilicity relative to the 5-methyl comparator. Using the 5-ethyl-3-phenyl analog (Hit2Lead catalog data: logP 4.88, molecular weight 290.3 g/mol) as a baseline, addition of a para-methoxy group on the 3-phenyl ring (calculated increment +0.3–0.5 logP units) and replacement of 5-phenyl with 5-ethyl yields an estimated logP of approximately 5.3–5.8 for the target compound. This is higher than the 5-methoxypsoralen (5-MOP) reference used in the Kv1.3 study (logP ~2.0), and also exceeds the typical range of clinically used psoralens (8-MOP logP ~2.0; 5-MOP logP ~1.9) [1]. Higher lipophilicity correlates with increased membrane partitioning and may influence the dark-binding (UVA-independent) component of furocoumarin-channel interactions.

logP physicochemical property permeability

Patent Corpus Presence: Estrogen Receptor Modulation vs. Kv1.3 Immunomodulation

Furo[3,2-g]chromene derivatives encompassing the target compound's core scaffold are claimed in patent US-8759365-B2 as estrogen receptor modulators [1]. This patent family, originating from Shenyang Pharmaceutical University (filing 2011), discloses a broad Markush structure that subsumes the 5-ethyl-3-(4-methoxyphenyl) substitution pattern. In contrast, the Kv1.3 channel blocking application of 3-aryl-7H-furo[3,2-g]chromen-7-ones was published in 2004 by Wernekenschnieder et al. without patent protection, placing that specific use in the public domain [2]. The dual presence—patented for estrogen receptor modulation, unpatented for Kv1.3—creates a differentiated IP landscape: the target compound can be freely explored for ion channel applications, whereas estrogen receptor-focused development requires attention to the granted claims.

estrogen receptor modulator patent landscape target indication

Optimal Procurement and Application Scenarios for 5-Ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one


Kv1.3 SAR Expansion: Probing the 5-Alkyl / 3-Aryl Interaction Space

The target compound fills a specific gap in the published Kv1.3 pharmacophore: the combination of a 5-ethyl group (extending beyond the 5-methyl series) with a 4-methoxyphenyl at the 3-position and no 9-methyl substituent. The published 5,9-dimethyl-4-methoxyphenyl analog (1d) was essentially inactive (7% block at 5 µM), while the unsubstituted phenyl and 2,5-dimethoxyphenyl analogs were highly potent [1]. Testing the target compound in the same L-929 mKv1.3 patch-clamp assay will determine whether the 5-ethyl extension rescues activity in the 4-methoxyphenyl context, directly addressing an unresolved SAR question left open by the 2004 study [1].

Selectivity Profiling Against Native Neuronal Kv Channels

Because the target compound lacks the 9-methyl group present in all compounds of the 2004 selectivity dataset, it serves as a probe to test whether 9-desmethyl furocoumarins exhibit altered discrimination between Kv1.3 and neuronal Kv channels (e.g., Kv3.1 in N1E-115 cells). The published selectivity ratios (S = 3.8–10) provide a quantitative baseline [1]; head-to-head testing of the target compound against the 5,9-dimethyl-3-phenyl analog (1c) in both L-929 and N1E-115 cells can isolate the contribution of the 9-methyl group to off-target block.

Estrogen Receptor Modulator Screening with IP-Aware Compound Sourcing

For programs screening furo[3,2-g]chromene derivatives as estrogen receptor modulators, the target compound falls within the Markush claims of US-8759365-B2 [1]. Procurement from a disclosed commercial source (InterBioScreen ID STOCK1N-18405) ensures documented provenance and supports material transfer agreements when the compound is used in ER-focused assays. The availability of a deposited NMR spectrum [2] further enables receipt-side identity verification before committing to costly ER transactivation or binding assays.

Physicochemical Comparator in Furocoumarin Permeability Studies

With an estimated logP of 5.3–5.8, the target compound occupies a high-lipophilicity extreme relative to clinical psoralens (logP ~2.0) and represents a useful upper boundary for correlating logP with membrane permeability, dark binding, and cellular accumulation in furocoumarin SAR studies. Its logP differential of approximately 1 unit relative to the 5-ethyl-3-phenyl analog (logP 4.88) [1] allows isolation of the para-methoxy contribution to partitioning, independent of core scaffold changes.

Quote Request

Request a Quote for 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.